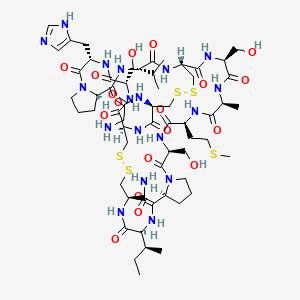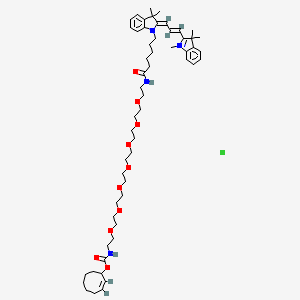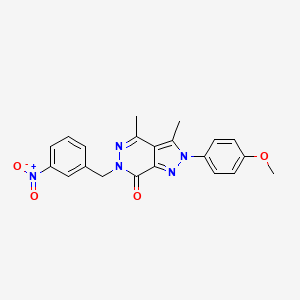
Antifungal agent 82
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 82: is a compound known for its potent antifungal properties. It has demonstrated significant efficacy against various fungal pathogens, including Valsa mali, with an EC50 value of 0.57 μg/mL
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal agent 82 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing antifungal agents often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of advanced equipment and automation can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Antifungal agent 82 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Antifungal agent 82 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Investigated for its effects on fungal cell structures and functions, as well as its potential to inhibit fungal growth and reproduction.
Medicine: Explored for its potential therapeutic applications in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Evaluated for its use in agricultural settings to protect crops from fungal pathogens and improve crop yields
Mecanismo De Acción
The mechanism of action of Antifungal agent 82 involves disrupting the integrity of the fungal cell membrane. This compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of essential cell contents. This ultimately results in cell death. The molecular targets and pathways involved include ergosterol biosynthesis and membrane integrity .
Comparación Con Compuestos Similares
Azoles: These compounds inhibit ergosterol synthesis by blocking lanosterol 14α-demethylase. Examples include fluconazole and itraconazole.
Polyenes: These compounds bind to ergosterol and disrupt the fungal cell membrane. Examples include amphotericin B and nystatin.
Echinocandins: These compounds inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization. .
Uniqueness of Antifungal agent 82: this compound is unique due to its high efficacy against specific fungal pathogens, such as Valsa mali, and its potential for in vivo protective effects. Its distinct mechanism of action and favorable bioactivity profile make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H19ClN4O2 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
(E)-3-(2-chlorophenyl)-N-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-(4-methylphenyl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-6-9-17(10-7-15)27-21(18(14-25-27)22-24-12-13-29-22)26-20(28)11-8-16-4-2-3-5-19(16)23/h2-11,14H,12-13H2,1H3,(H,26,28)/b11-8+ |
Clave InChI |
ZDTDBDKEDDRUPE-DHZHZOJOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)/C=C/C4=CC=CC=C4Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)C=CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)



